molecular formula C6H10N6 B1483862 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine CAS No. 2089562-62-7

1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B1483862
CAS RN: 2089562-62-7
M. Wt: 166.18 g/mol
InChI Key: LTXLHMMWXULAON-UHFFFAOYSA-N
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Description

1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with potential applications in scientific research. It is related to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules . Aziridines are important synthetic targets due to their substantial ring strain and resultant proclivity towards ring-opening reactions, making them versatile precursors of diverse amine products .


Synthesis Analysis

The synthesis of aziridines, such as 1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine, can be achieved by coupling amines and alkenes via an electrogenerated dication . This approach expands the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . A key strategic advantage of this approach is that oxidative alkene activation is decoupled from the aziridination step, enabling a wide range of commercially available but oxidatively sensitive amines to act as coupling partners for this strain-inducing transformation .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and characterized to explore their potential biological activities. For instance, the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, among others, has been reported, along with their structure identification through various spectroscopic methods. These compounds have shown activity against breast cancer and microbes, highlighting the significance of pyrazole derivatives in medical research (Titi et al., 2020).

Dyeing Properties and Biological Activities

The dyeing properties and anticipated biological activities of new azo and bisazo dyes derived from 5-pyrazolones have been studied, demonstrating the versatility of pyrazole derivatives in both materials science and biological applications (Bagdatli & Ocal, 2012).

Novel Routes to Pyrazolo Isothiazoles and Thiazoles

Research into the reactivity of 1H-pyrazol-5-amines has led to the discovery of novel routes to pyrazolo[3,4-c]isothiazoles and pyrazolo[3,4-d]thiazoles, expanding the chemical toolbox available for synthesizing complex heterocyclic compounds (Koyioni et al., 2014).

Tautomerism in Azo Dyes

The study of tautomerism in azo dyes derived from pyrazole compounds has improved the understanding of their chemical behavior, which is essential for their application in dyeing industries and biological studies (Deneva et al., 2019).

Domino Reactions for Synthesizing Pyrazolopyridines

L-Proline-catalyzed domino reactions have been employed for synthesizing highly functionalized pyrazolo[3,4-b]pyridines, demonstrating the efficiency of using green chemistry principles in synthesizing complex heterocycles (Gunasekaran et al., 2014).

properties

IUPAC Name

2-(2-azidoethyl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N6/c1-5-4-6(7)12(10-5)3-2-9-11-8/h4H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXLHMMWXULAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-azidoethyl)-3-methyl-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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